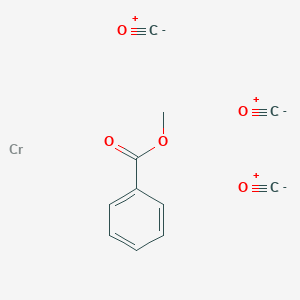

(Methyl benzoate)tricarbonylchromium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Methyl benzoate)tricarbonylchromium is a complex compound that combines the properties of carbon monoxide, chromium, and methyl benzoate. Carbon monoxide is a colorless, odorless gas that is highly toxic and can form complexes with metals. Chromium is a transition metal known for its various oxidation states and ability to form coordination compounds. Methyl benzoate is an organic ester with a pleasant smell, commonly used in fragrances and as a solvent.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of carbon monoxide;chromium;methyl benzoate typically involves the reaction of chromium carbonyl complexes with methyl benzoate under controlled conditions. One common method is the reaction of chromium hexacarbonyl with methyl benzoate in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors to facilitate the reaction between chromium carbonyl and methyl benzoate. The process requires careful control of temperature and pressure to ensure the formation of the desired product without decomposition .

化学反应分析

Types of Reactions

(Methyl benzoate)tricarbonylchromium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form chromium oxides and other by-products.

Reduction: Reduction reactions can convert the chromium center to lower oxidation states.

Substitution: Ligand substitution reactions can occur, where the methyl benzoate ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium oxides, while substitution reactions can produce a variety of chromium complexes with different ligands .

科学研究应用

Catalytic Applications

1. Hydrogenation of Unsaturated Fats

(Methyl benzoate)tricarbonylchromium serves as an effective catalyst in the hydrogenation of unsaturated fats. This reaction is crucial in the food industry, where it is used to convert liquid vegetable oils into solid fats, enhancing their stability and shelf life .

2. Organic Synthesis

This compound is utilized in various organic synthesis reactions, including:

- Arene Exchange Reactions : It has been shown to facilitate the exchange of arene groups, yielding high percentages of methyl benzoate from benzenechromium tricarbonyl .

- Claisen Condensation : In the presence of ethoxide, this compound participates in Claisen condensation reactions, producing n-(benzoylacetone)chromium tricarbonyl with notable yields .

- Reduction Reactions : Lithium aluminum hydride can reduce complexed methyl benzoate to n-benzylalcohol chromium tricarbonyl, demonstrating its utility in synthesis pathways .

Materials Science Applications

1. Thin Film Deposition

this compound is employed in the deposition of electronic and optoelectronic thin films. Its ability to form stable complexes makes it suitable for creating high-quality films used in semiconductors and photovoltaic devices .

2. Electron Transfer Studies

Research has indicated that this compound can form molecular negative ions through secondary electron attachment. This property is valuable for studies in mass spectrometry and electron transfer dynamics .

Case Studies

作用机制

The mechanism by which carbon monoxide;chromium;methyl benzoate exerts its effects involves the coordination of carbon monoxide to the chromium center. This coordination can activate the carbon monoxide for various catalytic processes. The molecular targets include metal centers in catalytic cycles, and the pathways involved often include ligand exchange and redox reactions .

相似化合物的比较

Similar Compounds

Chromium hexacarbonyl: A similar compound where chromium is coordinated to six carbon monoxide ligands.

Methyl benzoate: An ester used in various applications, but without the metal coordination.

Chromium tricarbonyl complexes: Compounds where chromium is coordinated to three carbon monoxide ligands and other ligands.

Uniqueness

(Methyl benzoate)tricarbonylchromium is unique due to its combination of carbon monoxide, chromium, and methyl benzoate, which imparts distinct chemical properties and reactivity. Its ability to act as a catalyst and its potential biological applications set it apart from other similar compounds .

生物活性

(Methyl benzoate)tricarbonylchromium, also known as tricarbonyl(methylbenzoate)chromium, is a chromium complex with potential biological activity. This compound has garnered interest due to its applications in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, enzymatic interactions, and potential therapeutic applications.

- Molecular Formula : C11H9CrO5

- Molecular Weight : 272.17 g/mol

- CAS Number : 12125-87-0

- Appearance : Orange crystals

- Melting Point : 95-97 °C

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its interactions with microbial systems and its potential as an antibacterial agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of methyl benzoate exhibit significant antimicrobial properties. A case study involving the synthesis of novel 3-hydroxy methyl benzoate derivatives indicated their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antibacterial activity .

Table 1: Antimicrobial Activity of Methyl Benzoate Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3-Hydroxy methyl benzoate | Staphylococcus aureus | 27.5 |

| Methyl benzoate derivative 1 | E. coli | 22.0 |

| Methyl benzoate derivative 2 | Bacillus subtilis | 25.0 |

This table summarizes the antibacterial effects observed in various studies, highlighting the potential for these compounds in therapeutic applications.

Enzymatic Interactions

Research has shown that certain bacterial strains can utilize methyl benzoate as a sole carbon source, leading to its hydrolysis into benzoic acid through enzymatic processes. For instance, Burkholderia cepacia has been identified as a microorganism capable of degrading methyl benzoate efficiently . The hydrolysis process involves the enzyme methyl esterase, which exhibits specific activity towards various methyl esters.

Table 2: Enzymatic Activity on Methyl Esters

| Methyl Ester | Concentration (mM) | Activity (U/mg protein) |

|---|---|---|

| Methyl benzoate | 0.72 | 0.12 |

| Methyl 4-chlorobenzoate | 0.44 | 0.20 |

| Methyl thiophene-2-carboxylate | 0.73 | 0.05 |

This table illustrates the enzymatic activity observed in crude extracts from bacterial cultures, emphasizing the compound's degradation potential and interaction with microbial metabolism.

Case Studies

-

Microbial Hydrolysis Study :

A study focused on isolating a bacterial strain capable of degrading methyl benzoate found that the strain could completely degrade this compound within a week when grown in minimal mineral medium supplemented with methyl benzoate . The degradation pathway involved initial hydrolysis to form benzoic acid, which was subsequently metabolized further. -

Antibacterial Efficacy Assessment :

Another study synthesized several derivatives of methyl benzoate and evaluated their antibacterial properties against various pathogens. The results indicated that these derivatives exhibited significant inhibitory effects, particularly against Staphylococcus aureus and E. coli, reinforcing the potential therapeutic applications of these compounds .

属性

IUPAC Name |

carbon monoxide;chromium;methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.3CO.Cr/c1-10-8(9)7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEALMZJLYGNHRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8CrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-87-0 |

Source

|

| Record name | Methyl benzoate chromium tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。